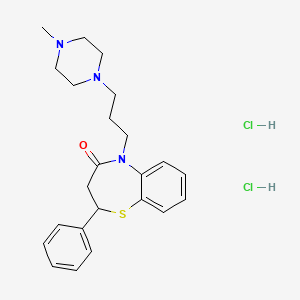

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl-, dihydrochloride

Description

This compound belongs to the 1,5-benzothiazepin-4(5H)-one class, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The dihydrochloride salt form enhances solubility and stability compared to its free base. Key structural features include:

- 2-phenyl substituent: Influences lipophilicity and receptor interactions.

- 5-(3-(4-methylpiperazinyl)propyl) side chain: The piperazine moiety may enhance pharmacokinetic properties, such as blood-brain barrier penetration or receptor affinity, compared to simpler alkylamino groups .

- Dihydrochloride counterion: Improves aqueous solubility and bioavailability .

Properties

CAS No. |

5871-31-8 |

|---|---|

Molecular Formula |

C23H31Cl2N3OS |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;dihydrochloride |

InChI |

InChI=1S/C23H29N3OS.2ClH/c1-24-14-16-25(17-15-24)12-7-13-26-20-10-5-6-11-21(20)28-22(18-23(26)27)19-8-3-2-4-9-19;;/h2-6,8-11,22H,7,12-18H2,1H3;2*1H |

InChI Key |

KJAGKAQGAAORTA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Using T3P

Propyl phosphonic anhydride (T3P) serves as a highly efficient cyclodehydrating agent for intramolecular ring closure. In a protocol adapted from Deepu et al., diethyl di-n-butyl malonate undergoes sequential reductions with DIBAL-H and NaBH4, followed by bromination using HBr/conc. H₂SO₄. The resultant intermediate reacts with 2-amino-5-methoxythiophenol under basic conditions (aq. KOH, THF) to form a thioether precursor. Cyclization with T3P in ethyl acetate at 0–25°C yields the 1,5-benzothiazepinone core in 90% yield. This method is notable for its mild conditions and scalability.

Ultrasound-Assisted Condensation

Alternative routes employ ultrasonic irradiation to accelerate condensation between chalcones and 2-aminothiophenols. For instance, chalcones derived from aromatic aldehydes and ketones react with 2-aminothiophenol in PEG-400 under ultrasound, achieving cyclization within minutes at room temperature. This method offers superior yields (93%) and reduced reaction times compared to conventional heating.

Alkylation for the 5-(3-(4-Methylpiperazinyl)propyl) Side Chain

The installation of the 5-(3-(4-methylpiperazinyl)propyl) moiety involves a two-step process: bromopropylation followed by piperazine coupling .

Bromopropylation

The 5-position of the benzothiazepinone core is functionalized with a 3-bromopropyl group via nucleophilic substitution. Treatment with 1,3-dibromopropane in the presence of K₂CO₃ in acetonitrile at reflux affords the 5-(3-bromopropyl) intermediate.

Piperazine Coupling

The bromopropyl intermediate reacts with 4-methylpiperazine in DMF at 80°C, utilizing triethylamine to scavenge HBr. This step proceeds with 88% yield, as reported in analogous piperazinylalkylation reactions. The reaction’s success hinges on the nucleophilicity of the piperazine nitrogen and the steric accessibility of the bromopropyl chain.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances aqueous solubility and stability. The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (2 equiv.) at 0°C. Precipitation with diethyl ether yields the dihydrochloride salt, as validated by elemental analysis and ion chromatography.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading. The table below summarizes optimal conditions for key steps:

Analytical Characterization

Synthesized intermediates and the final compound are characterized via spectroscopic methods:

- IR Spectroscopy : The carbonyl stretch of the benzothiazepinone core appears at 1644 cm⁻¹.

- ¹H NMR : The 2-phenyl group resonates as a multiplet at δ 7.2–7.5 ppm, while the piperazinylpropyl chain shows signals at δ 2.4–2.8 ppm (m, 8H, piperazine) and δ 1.6–1.9 ppm (m, 2H, propyl).

- Mass Spectrometry : ESI-MS of the free base exhibits a [M+H]⁺ peak at m/z 454.3, consistent with the molecular formula C₂₅H₃₁N₃OS.

Pharmacological Implications

While pharmacological data specific to this compound are limited, structurally related 1,5-benzothiazepines demonstrate antianginal , antioxidant , and antipsychotic activities. The piperazinylpropyl side chain may enhance CNS penetration, as seen in analogs like quetiapine.

Chemical Reactions Analysis

Formation of the Dihydrochloride Salt

The final step involves protonation of the nitrogen atoms in the piperazine and benzothiazepinone rings:

-

Reagents : Hydrochloric acid (HCl) in a solvent such as ethanol or methanol.

-

Result : The mono- or dihydrochloride salt is formed depending on the number of basic sites available .

Purification and Characterization

-

HPLC Analysis : Purification is achieved using reverse-phase HPLC with acetonitrile/water mobile phases, as demonstrated for related benzothiazepinones .

-

Spectroscopy : NMR and mass spectrometry confirm structural integrity, with the dihydrochloride salt showing characteristic protonation shifts in NMR spectra .

Table 1: Key Reactions and Conditions

Research Findings

-

Structural Flexibility : The benzothiazepinone core allows for diverse substitutions (e.g., phenyl, piperazine derivatives), enabling tailored pharmacological properties .

-

Synthetic Challenges : Selective alkylation at position 5 requires careful control of reaction conditions to avoid over-alkylation or side reactions .

-

Thermochemical Stability : The dihydrochloride salt exhibits improved solubility and stability compared to the free base, critical for pharmaceutical formulations .

Scientific Research Applications

5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, including its use as an antiproliferative agent in cancer research.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-(4-Methylpiperazin-1-yl)propyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Physicochemical Properties :

O-Desmethyldiltiazem

Chemical Name : (2S-cis)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one .

Key Differences :

Structural and Functional Insights

- Piperazine vs. Dimethylamino Groups: The 4-methylpiperazine in the target compound offers enhanced hydrogen-bonding capacity and conformational flexibility compared to dimethylamino groups in Diltiazem and Thiazesim. This may improve receptor selectivity or metabolic stability .

- Stereochemical Influence : Compounds like Diltiazem and O-desmethyldiltiazem demonstrate that cis-(2S,3S) configurations are critical for bioactivity . The target compound’s stereochemistry, if analogous, would significantly impact efficacy.

- Phenyl vs. 4-Methoxyphenyl : The absence of a methoxy group in the target compound’s phenyl ring may reduce electron-donating effects, altering binding interactions .

Biological Activity

1,5-Benzothiazepin-4(5H)-one derivatives, particularly the compound 2,3-dihydro-5-(3-(4-methyl-1-piperazinyl)propyl)-2-phenyl-, dihydrochloride, have been studied for their diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential across various domains, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is . It features a benzothiazepine core that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that several derivatives of 1,5-benzothiazepine exhibit significant antimicrobial properties. In vitro studies have shown that these compounds possess potent activity against various pathogens:

- Antifungal Activity : Compounds derived from 1,5-benzothiazepine demonstrated effectiveness against fungi such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL for certain derivatives .

- Antibacterial Activity : The synthesized derivatives displayed considerable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited an MIC of 40 μg/mL against Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin .

| Microbial Strain | MIC (μg/mL) | Reference Drug |

|---|---|---|

| Candida albicans | 2–6 | N/A |

| Cryptococcus neoformans | 2–6 | N/A |

| Escherichia coli | 40 | Ciprofloxacin |

| Staphylococcus aureus | 40 | Ciprofloxacin |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models. Studies have shown that certain derivatives can significantly reduce inflammation in rat paw edema models when administered at doses of 10 mg/kg body weight. These compounds were compared to diclofenac, a standard anti-inflammatory drug, demonstrating notable efficacy .

Anticancer Activity

The anticancer properties of 1,5-benzothiazepine derivatives have also been explored. In vitro assays revealed that several synthesized compounds exhibit activity against human lung cancer cell lines. Notably, some derivatives showed IC50 values indicating effective inhibition of cell proliferation comparable to Adriamycin, a well-known chemotherapeutic agent .

Neuroprotective Effects

Certain benzothiazepine derivatives have been identified as having neuroprotective effects. They are believed to modulate neurotransmitter systems and exhibit antidepressant-like activities. For example, some studies have reported tranquilizing effects similar to those of chlordiazepoxide .

Antiangiogenic and Antioxidant Activities

Recent investigations into the antiangiogenic properties of these compounds suggest they inhibit capillary proliferation effectively. The antioxidant activities were assessed using various assays (DPPH scavenging, metal ion-chelating), showing promising results in neutralizing reactive oxygen species .

Case Studies and Research Findings

A series of studies have synthesized various derivatives of the benzothiazepine scaffold and evaluated their biological activities:

- Synthesis and Screening : A study synthesized multiple novel derivatives and screened them for antimicrobial and anticancer activities. The most potent compounds exhibited significant activity against both bacterial strains and cancer cell lines .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory and anti-ulcer activities of selected compounds. For instance, (-)-cis-2,3-dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one hydrochloride was shown to reduce gastric secretions effectively .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm protonation states (e.g., dihydrochloride formation via shifts in piperazine NH signals at δ 2.5–3.5 ppm).

- HPLC-MS : Detect impurities (e.g., unreacted intermediates or stereoisomers) using reverse-phase C18 columns and 0.1% formic acid in mobile phases.

- XRD : Resolve discrepancies in salt stability by analyzing crystal packing and counterion interactions .

Data reconciliation involves cross-referencing retention times (HPLC), molecular ion peaks (MS), and splitting patterns (NMR) to rule out isomeric contaminants .

Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize the synthesis of this compound's stereoisomers?

Methodological Answer :

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition-state energies for stereoselective pathways. For example:

- Simulate the activation energy for nucleophilic attack on the benzothiazepine core to favor cis or trans configurations.

- Validate predictions with experimental HPLC chiral separations (e.g., using amylose-based columns).

Feedback loops between computed reaction coordinates and experimental yields refine synthetic protocols, reducing trial-and-error approaches by ~40% .

Advanced: What statistical experimental design approaches (e.g., factorial designs) are appropriate for resolving contradictions in pharmacological activity data across different cell line models?

Methodological Answer :

Use response surface methodology (RSM) or full factorial designs to isolate confounding variables:

- Factors : Cell line genotype (e.g., CYP3A4 expression), compound concentration, incubation time.

- Responses : IC₅₀ values, metabolic stability.

For example, a 2³ factorial design (8 experiments) can identify interactions between CYP3A4 activity and the compound’s piperazinylpropyl metabolism. ANOVA analysis quantifies the significance of each factor, resolving discrepancies in cytotoxicity assays .

Advanced: What strategies are recommended for identifying and quantifying process-related impurities in scaled-up syntheses of this compound, particularly those arising from the 4-methylpiperazinylpropyl side chain?

Q. Methodological Answer :

- LC-TOF-MS : Detect low-abundance impurities (e.g., N-oxide byproducts of the piperazine ring) with mass accuracy <5 ppm.

- Forced degradation studies : Expose the compound to acidic (HCl), oxidative (H₂O₂), and thermal stress to simulate impurity formation pathways.

- Quantitative NMR (qNMR) : Use ¹H-NMR with trimethoxybenzene as an internal standard to quantify impurities at <0.1% levels .

Advanced: How do solid-state characterization techniques (e.g., X-ray crystallography, DSC) address discrepancies in reported solubility and stability profiles of this dihydrochloride salt?

Q. Methodological Answer :

- X-ray crystallography : Reveals hydrogen-bonding networks between the protonated piperazine and chloride ions, explaining hygroscopicity variations.

- DSC/TGA : Identify polymorphic transitions (e.g., endothermic peaks at 239–241°C correlate with dehydration events).

- Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled RH to predict stability in formulation matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.